molecular formula C46H71N21O6 B12353990 H-Arg-Arg-Arg-Arg-Trp-Trp-NH2

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2

Cat. No.: B12353990
M. Wt: 1014.2 g/mol
InChI Key: MGQHBRDQUJRCLN-UJARKJSPSA-N
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Description

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues, ending with an amide group (NH2). This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, molecular biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (Arg) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (Arg) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Arg, Arg, Arg, Trp, Trp).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized under certain conditions, leading to the formation of oxidized tryptophan derivatives.

    Reduction: The peptide can be reduced to modify specific functional groups.

    Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products Formed

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with modified functional groups.

    Substitution: Peptide analogs with substituted amino acids.

Scientific Research Applications

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.

    Molecular Biology: Employed in the study of peptide transport and cellular uptake mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 involves its interaction with specific molecular targets. The arginine residues contribute to the peptide’s positive charge, facilitating interactions with negatively charged cellular membranes. The tryptophan residues play a role in hydrophobic interactions and membrane insertion. These interactions can lead to the disruption of cellular processes, making the peptide effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Arg-Arg-Arg-Trp-NH2: A shorter peptide with one less tryptophan residue.

    H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-NH2: A longer peptide with an additional tryptophan residue.

    H-Arg-Arg-Arg-Arg-Phe-Phe-NH2: A peptide with phenylalanine (Phe) residues instead of tryptophan.

Uniqueness

H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 is unique due to its specific sequence of four arginine residues followed by two tryptophan residues

Properties

Molecular Formula

C46H71N21O6

Molecular Weight

1014.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MGQHBRDQUJRCLN-UJARKJSPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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